(5aR,6S,9S,9aS)-2-Mesityl-6,11,11-trimethyl-5a,6,7,8,9,9a-hexahydro-4H-6,9-methanobenzo[b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium Tetrafluoroborate
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Description
(5aR,6S,9S,9aS)-2-Mesityl-6,11,11-trimethyl-5a,6,7,8,9,9a-hexahydro-4H-6,9-methanobenzo[b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium Tetrafluoroborate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of triazolo-oxazin-ium salts and is characterized by its mesityl and trimethyl substituents, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5aR,6S,9S,9aS)-2-Mesityl-6,11,11-trimethyl-5a,6,7,8,9,9a-hexahydro-4H-6,9-methanobenzo[b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium Tetrafluoroborate typically involves multi-step organic reactions. The key steps include the formation of the triazolo-oxazin-ium core, followed by the introduction of the mesityl and trimethyl groups. Common reagents used in these reactions include mesityl chloride, trimethylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to
Properties
IUPAC Name |
(11S)-11,14,14-trimethyl-5-(2,4,6-trimethylphenyl)-9-oxa-5,6-diaza-3-azoniatetracyclo[9.2.1.02,10.03,7]tetradeca-3,6-diene;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N3O.BF4/c1-13-9-14(2)18(15(3)10-13)25-12-24-17(23-25)11-26-20-19(24)16-7-8-22(20,6)21(16,4)5;2-1(3,4)5/h9-10,12,16,19-20H,7-8,11H2,1-6H3;/q+1;-1/t16?,19?,20?,22-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHYLAAAFXJVMC-NMGWKEQYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C4C5CCC(C4OCC3=N2)(C5(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C4C5CC[C@](C4OCC3=N2)(C5(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30BF4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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